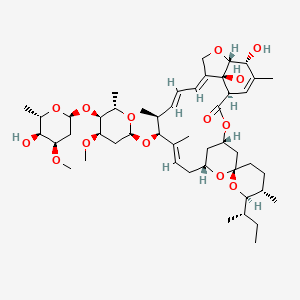

2,3-Dehydro-3,4-dihydro ivermectin

Description

Properties

Molecular Formula |

C48H74O14 |

|---|---|

Molecular Weight |

875.1 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4R,5S,6S)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36+,37+,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

InChI Key |

AZSNMRSAGSSBNP-NDJJZKGWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Review of a Synthetic Challenge

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,3-Dehydro-3,4-dihydro ivermectin is an analog of the potent antiparasitic agent ivermectin, showing promising activity against Leishmania amazonensis.[1][2] Despite its pharmacological interest, a detailed public-domain synthesis pathway for this specific derivative remains elusive. This technical guide provides a comprehensive overview of the synthesis of the parent compound, ivermectin, from its precursor avermectin B1. While a direct synthetic route to this compound is not documented in the reviewed literature, this guide will discuss the hypothetical chemical transformations and challenges associated with its synthesis, based on established chemical principles.

The Established Synthesis of Ivermectin

Ivermectin is a semi-synthetic derivative of avermectin, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis.[3] The synthesis of ivermectin from avermectin B1 (a mixture of B1a and B1b) primarily involves the selective hydrogenation of the C22-C23 double bond.[3][4][5] This transformation is challenging due to the presence of other double bonds in the molecule.

The key chemical step is the reduction of the C22-C23 double bond of avermectin B1 without affecting the other four carbon-carbon double bonds.[3] This is typically achieved using a homogeneous catalyst, such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), or other rhodium and ruthenium-based catalysts.[6]

Reaction Scheme:

Caption: Selective hydrogenation of avermectin B1 to ivermectin.

The following is a generalized protocol based on patented methods for the synthesis of ivermectin.

Materials:

-

Avermectin B1

-

Wilkinson's Catalyst (RhCl(PPh₃)₃) or a similar Rhodium/Ruthenium catalyst

-

Toluene (or another suitable organic solvent)

-

Hydrogen gas

-

High-pressure reactor (autoclave)

-

Analytical equipment (e.g., HPLC)

Procedure:

-

A solution of avermectin B1 is prepared in an organic solvent, such as toluene, within a high-pressure reactor.

-

A catalytic amount of the rhodium or ruthenium complex is added to the solution.

-

The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas.

-

The reaction mixture is heated and stirred for a specified period.

-

Reaction progress is monitored using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The reaction mixture is then processed to remove the catalyst and solvent, and the resulting ivermectin is purified, typically by crystallization.

Quantitative Data from Literature:

| Parameter | Value | Reference |

| Hydrogen Pressure | 0.3–4 MPa | [3] |

| Temperature | 40–80 °C | [3] |

| Catalyst Loading | Varies depending on catalyst | |

| Reaction Time | Several hours | |

| Yield | High |

Experimental Workflow:

Caption: A generalized workflow for the chemical synthesis of ivermectin.

Hypothetical Synthesis of this compound

The synthesis of this compound from ivermectin would require two key transformations: the introduction of a double bond at the C2-C3 position and the selective reduction of the C3-C4 double bond.

Creating a double bond at the C2-C3 position of the ivermectin core is a significant synthetic challenge. Standard methods for introducing unsaturation, such as allylic oxidation followed by elimination, are not directly applicable as there are no allylic protons at C4 that would lead to a C2-C3 double bond. A plausible, yet unproven, route could involve a multi-step sequence:

-

Functionalization at C2 or C3: This would likely require a highly selective reaction to introduce a functional group (e.g., a halogen or a sulfonate) that can serve as a leaving group. Given the complexity of the ivermectin molecule, achieving such selectivity would be difficult and may require enzymatic or chemo-enzymatic methods.

-

Elimination: Subsequent treatment with a suitable base would induce an elimination reaction to form the C2-C3 double bond.

The name "3,4-dihydro" implies the reduction of the C3-C4 double bond. The electrochemical reduction of the 1,4-diene system in ivermectin has been reported, suggesting this transformation is feasible. This could potentially be achieved through catalytic hydrogenation under specific conditions that favor the reduction of the C3-C4 bond over other double bonds in the molecule. The presence of "3,4-Dihydro ivermectin" as a known impurity of ivermectin further supports the possibility of this reduction occurring, although the specific conditions leading to its formation are not detailed in the available literature.

Hypothetical Pathway:

Caption: A speculative pathway for the synthesis of the target molecule.

Conclusion

While a definitive, experimentally validated synthesis pathway for this compound is not publicly available, this guide provides a thorough overview of the synthesis of its parent compound, ivermectin. The synthesis of the target molecule presents significant chemical challenges, particularly in the selective introduction of the C2-C3 double bond. Further research and publication in this area are needed to elucidate a viable synthetic route. The information provided herein on the synthesis of ivermectin can serve as a foundational reference for researchers and professionals in the field of drug development and medicinal chemistry.

References

- 1. sciencegate.app [sciencegate.app]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spontaneous Stereoselective Oxidation of Crystalline Avermectin B1a to Its C-8a-(S)-Hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Discovery and Isolation of Ivermectin Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin family of macrocyclic lactones.[] Its efficacy and safety profile have made it a cornerstone in the treatment of various parasitic infections in both veterinary and human medicine. The manufacturing process of ivermectin, a complex multi-step synthesis, can lead to the formation of process-related impurities. Furthermore, degradation of the active pharmaceutical ingredient (API) under various stress conditions can generate additional impurities. The presence of these impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, the thorough identification, characterization, and control of ivermectin impurities are critical aspects of drug development and manufacturing, mandated by regulatory agencies worldwide.

This technical guide provides a comprehensive overview of the discovery and isolation of ivermectin impurities. It details the analytical methodologies employed for their detection and characterization, summarizes quantitative data on common impurities, and outlines the workflows involved in their isolation and structural elucidation.

Quantitative Data on Ivermectin Impurities

The control of impurities in ivermectin is governed by pharmacopeial monographs, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[2][3] These monographs specify the acceptable limits for known and unknown impurities. The table below summarizes the official limits and provides examples of commonly identified impurities.

| Impurity Name/Type | Pharmacopeial Limit (USP)[2] | Pharmacopeial Limit (Ph. Eur.)[3] | Notes |

| Sum of all impurities (excluding H2B1a and H2B1b) | Not more than 4% | - | |

| Any individual unidentified impurity | Not more than 1% | Not more than 1.0% | |

| Impurity with a relative retention of 1.3 to 1.5 | Not more than 3.0% (in Ivermectin Paste)[4] | Not more than 2.5% | This is a critical process-related impurity. |

| 24-demethyl H2B1a | - | - | A known process impurity.[5] |

| 3'-demethyl H2B1a | - | - | A known process impurity.[5] |

| 3''-demethyl H2B1a | - | - | A known process impurity.[5] |

| 24a-hydroxy B2a isomer | - | - | A known process impurity.[5] |

| 3,4-epoxide H2B1a | - | - | A known degradation product formed under oxidative stress.[6] |

Experimental Protocols

The isolation and characterization of ivermectin impurities rely on a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is the cornerstone for separation and quantification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural elucidation.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Quantification

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of ivermectin and its related substances.

3.1.1 Materials and Reagents

-

Ivermectin reference standard and impurity reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Extend-C18)[6]

3.1.2 Chromatographic Conditions

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[6]

-

Gradient Elution: A gradient elution is typically employed to achieve optimal separation of all impurities. A representative gradient is as follows:

Time (min) % Mobile Phase A % Mobile Phase B 0 40 60 20 20 80 25 20 80 26 40 60 | 30 | 40 | 60 |

-

Flow Rate: 1.5 mL/min[6]

-

Column Temperature: 30 °C[6]

-

Detection Wavelength: 245 nm[6]

-

Injection Volume: 20 µL

3.1.3 Sample Preparation

-

Standard Solution: Prepare a stock solution of ivermectin reference standard in methanol. Further dilute to a working concentration (e.g., 0.4 mg/mL).

-

Sample Solution: Accurately weigh and dissolve the ivermectin sample in methanol to achieve a similar concentration as the standard solution.

-

Impurity Standard Solutions: Prepare individual stock solutions of known impurity reference standards in methanol and dilute to appropriate concentrations for identification and response factor determination.

3.1.4 Data Analysis

-

Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards. For unknown impurities, the percentage is often calculated using the peak area of the principal drug peak and a response factor of 1.0, unless otherwise determined.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

LC-MS/MS is a powerful tool for the identification and structural characterization of ivermectin impurities, providing molecular weight and fragmentation information.

3.2.1 Materials and Reagents

-

Reagents and column as described in the HPLC-UV section.

-

Ammonium formate (for enhancing ionization)

3.2.2 LC-MS/MS Conditions

-

LC System: Utilize an HPLC system with conditions similar to those described in the HPLC-UV protocol, with potential modifications to the mobile phase to ensure compatibility with the MS detector (e.g., using volatile buffers like ammonium formate). A typical mobile phase could be acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[7]

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

-

MS Parameters:

-

Scan Mode: Full scan for initial detection and precursor ion selection.

-

Product Ion Scan (MS/MS): Fragment selected precursor ions to obtain structural information.

-

Key Transitions for Ivermectin: m/z 892.5 → 307.1[7]

-

3.2.3 Data Analysis

-

The molecular weight of each impurity is determined from the full scan mass spectrum.

-

The fragmentation pattern obtained from the MS/MS spectrum is used to deduce the structure of the impurity by comparing it with the fragmentation pattern of ivermectin and by considering potential modification sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides definitive structural information for isolated impurities.

3.3.1 Sample Preparation

-

Impurities must first be isolated in sufficient quantity and purity (typically >95%) using preparative HPLC.

-

The isolated impurity is then dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

3.3.2 NMR Experiments

-

1D NMR:

-

¹H NMR: Provides information about the number and types of protons and their chemical environment.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining stereochemistry.

-

3.3.3 Data Analysis

-

The complete set of 1D and 2D NMR data is analyzed to assign all proton and carbon signals and to piece together the full chemical structure of the impurity. This information, combined with the molecular weight from MS, allows for unambiguous structure elucidation.[5]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Impurity Discovery and Isolation

The following diagram illustrates a typical workflow for the discovery, isolation, and characterization of pharmaceutical impurities.

Signaling Pathways Potentially Affected by Ivermectin and its Analogs

While specific data on the biological effects of ivermectin impurities is limited, understanding the pathways affected by the parent compound provides a framework for potential off-target effects of structurally similar impurities. The following diagrams illustrate key signaling pathways modulated by ivermectin.

4.2.1 Ivermectin's Influence on WNT-TCF and Hippo Pathways

4.2.2 Ivermectin's Modulation of the Akt/mTOR and EGFR/ERK/Akt/NF-κB Pathways

Conclusion

The discovery, isolation, and characterization of impurities are paramount to ensuring the quality, safety, and efficacy of ivermectin. A systematic approach that combines chromatographic separation techniques with powerful spectroscopic methods is essential for this purpose. This technical guide has provided a comprehensive overview of the methodologies, quantitative limits, and workflows involved in the analysis of ivermectin impurities. While the biological activities of the impurities themselves require further investigation, understanding the signaling pathways affected by the parent drug offers valuable insights into potential areas of concern. Continuous efforts in impurity profiling are crucial for maintaining the high standards of pharmaceutical manufacturing and safeguarding patient health.

References

- 2. uspbpep.com [uspbpep.com]

- 3. drugfuture.com [drugfuture.com]

- 4. Ivermectin Paste | USP-NF [uspnf.com]

- 5. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

In-Depth Technical Guide to the Biological Activity of Ivermectin Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivermectin, a Nobel Prize-winning macrocyclic lactone, and its analogs represent a cornerstone of antiparasitic therapy in both veterinary and human medicine. This technical guide provides a comprehensive overview of the biological activity of key ivermectin analogs, including doramectin, selamectin, moxidectin, and eprinomectin. It delves into their primary mechanism of action, details on resistance, and quantitative efficacy data. Furthermore, this guide outlines detailed experimental protocols for assessing their biological activity and presents signaling pathways and experimental workflows as visual diagrams to facilitate a deeper understanding of their pharmacological profiles.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mode of action for ivermectin and its analogs is the potentiation of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2][3] This action is highly selective for invertebrates as vertebrates primarily utilize GABA-gated chloride channels in the central nervous system, and ivermectin does not readily cross the blood-brain barrier in mammals.[2]

Binding of ivermectin or its analogs to the GluCls locks the channel in an open state, leading to an increased influx of chloride ions.[2][3] This hyperpolarizes the neuronal and muscle cell membranes, resulting in flaccid paralysis and eventual death of the parasite.[2] The binding site for ivermectin is located within the transmembrane domain of the GluCl, at the interface between subunits.[1][4]

Figure 1: Signaling pathway of ivermectin analogs' action on glutamate-gated chloride channels.

Quantitative Efficacy of Ivermectin Analogs

The following tables summarize the available quantitative data on the efficacy of ivermectin and its key analogs against various parasites. This data is crucial for comparing the potency and spectrum of activity of these compounds.

Table 1: In Vitro Efficacy (IC50/EC50 Values)

| Compound | Parasite | Stage | Assay | IC50/EC50 (µM) | Reference(s) |

| Ivermectin | Haemonchus contortus (Resistant) | Larval Motility | Automated Assay | 8.16 - 32.03 | [5] |

| Ivermectin | Haemonchus contortus (Susceptible) | Larval Motility | Automated Assay | 0.29 - 0.48 | [5] |

| Ivermectin | Brugia malayi | Adult | Motility Assay | 2.7 | [6] |

| Moxidectin | Mammalian IMPα | - | AlphaScreen | 3 | [7] |

| Moxidectin | Plasmodium falciparum IMPα | - | AlphaScreen | 6.4 | [7] |

| Moxidectin | Toxoplasma gondii IMPα | - | AlphaScreen | 24 | [7] |

Table 2: In Vivo Efficacy (Percentage Reduction)

| Compound | Host | Parasite(s) | Efficacy (%) | Reference(s) |

| Doramectin | Cattle | Various gastrointestinal nematodes | ≥99.6 | [8] |

| Doramectin | Cattle | Nematodirus helvetianus (adult & L4) | 73.3 - 75.5 | [8] |

| Eprinomectin | Cattle | Various gastrointestinal nematodes | >99 | [9] |

| Moxidectin | Sheep | Haemonchus contortus (Ivermectin-resistant) | 99.9 - 100 | [10] |

| Selamectin | Dogs & Cats | Ctenocephalides felis felis | 94.7 - 98.0 (Day 30) | [11] |

Mechanisms of Resistance

The primary mechanism of resistance to ivermectin and its analogs involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[7][12][13][14] These efflux pumps actively transport the drug out of the parasite's cells, preventing it from reaching its target, the glutamate-gated chloride channels.

Figure 2: P-glycoprotein mediated efflux of ivermectin analogs leading to resistance.

Experimental Protocols

In Vitro Larval Migration Inhibition Assay (LMIA)

This assay is a crucial tool for the primary screening and evaluation of potential anthelmintic compounds by quantifying their ability to inhibit the motility of parasitic larvae.[15][16][17][18][19]

Materials:

-

96-well microtiter plates

-

Migration apparatus (small sieves, e.g., 20 µm nylon mesh)

-

Third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus)

-

Test compound (e.g., Bromoxanide) stock solution in a suitable solvent (e.g., DMSO)

-

Positive control anthelmintic (e.g., Ivermectin)

-

Negative control (solvent only)

-

Sterile water or a suitable buffer

-

Incubator (37°C)

-

Microscope

Procedure:

-

Preparation of Larvae: Harvest L3 larvae from fecal cultures using a Baermann apparatus. Wash the larvae several times with sterile water. To minimize contamination, larvae can be briefly incubated in 0.1% sodium hypochlorite followed by thorough washing.[15]

-

Assay Setup: Place a migration sieve in each well of a 96-well plate. Add approximately 100-200 L3 larvae to each sieve.

-

Drug Application: Add serial dilutions of the test compound, positive control, and negative control to the wells. Ensure the final solvent concentration is consistent and non-toxic (typically ≤ 0.5% DMSO).[15] Test each concentration in triplicate.

-

Incubation: Incubate the plates at 37°C for 24 hours.[15]

-

Counting: After incubation, carefully remove the sieves. Count the number of larvae that have migrated through the mesh into the bottom of the well using a microscope.

-

Data Analysis: Calculate the percentage of larval migration inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the drug concentration to determine the EC50 value.[17]

In Vitro Adult Worm Motility Assay (AWMA)

This assay directly assesses the effect of compounds on the viability of adult parasites.[6][20][21][22]

Materials:

-

Petri dishes (e.g., 5 cm diameter)

-

Adult worms of the target parasite (e.g., Haemonchus contortus)

-

Phosphate-buffered saline (PBS) or other suitable culture medium

-

Test compound solutions at various concentrations

-

Positive control (e.g., Albendazole)

-

Negative control (medium only)

-

Microscope

Procedure:

-

Worm Collection: Collect adult worms from the abomasum of infected animals at necropsy.

-

Acclimatization: Wash the worms in the culture medium and allow them to acclimatize for a period.

-

Assay Setup: Place a set number of actively moving worms (e.g., 10) into each petri dish containing the test compound solutions, positive control, or negative control.

-

Incubation: Incubate the petri dishes at a suitable temperature (e.g., 37°C).

-

Observation: Observe the motility of the worms at set time intervals (e.g., 0, 1, 3, 6, 9, and 12 hours) under a microscope.[6]

-

Data Analysis: Record the time to paralysis (cessation of movement) and death for each worm. Calculate the percentage of mortality at each concentration and time point.

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is a standard method for evaluating the efficacy of an anthelmintic in a host animal by measuring the reduction in the number of parasite eggs shed in the feces after treatment.[4][12][13][14]

Materials:

-

Test animals (e.g., cattle, sheep) with natural or experimental parasitic infections

-

Anthelmintic drug to be tested

-

Fecal collection bags or containers

-

Microscope slides and coverslips

-

Saturated salt solution (e.g., sodium chloride) for flotation

-

McMaster slide or other counting chamber

-

Mixer or blender for fecal homogenization

Procedure:

-

Pre-treatment Sampling: Collect individual fecal samples from a representative group of animals (e.g., 10-20) before treatment.[4][12]

-

Treatment: Administer the anthelmintic to the treated group according to the recommended dosage. Leave a control group untreated.

-

Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment.[13][14]

-

Fecal Egg Counting:

-

Weigh a specific amount of feces (e.g., 2-5 grams).

-

Homogenize the feces with a known volume of flotation solution.

-

Strain the mixture to remove large debris.

-

Load a sample of the suspension into a McMaster slide.

-

Allow the eggs to float to the surface for a few minutes.

-

Count the number of eggs within the grid of the McMaster slide under a microscope.

-

Calculate the number of eggs per gram (EPG) of feces.

-

-

Data Analysis: Calculate the percentage reduction in the mean EPG for the treated group compared to the control group or the pre-treatment counts using the following formula: % Reduction = [(Mean EPG pre-treatment - Mean EPG post-treatment) / Mean EPG pre-treatment] x 100[13]

Figure 3: Workflow for an in vivo Fecal Egg Count Reduction Test (FECRT).

Conclusion

Ivermectin and its analogs remain indispensable tools in the control of parasitic diseases. A thorough understanding of their biological activity, including their primary mechanism of action, the nuances of resistance, and their quantitative efficacy, is paramount for their continued effective use and for the development of novel antiparasitic agents. The experimental protocols and visual aids provided in this guide are intended to support researchers and drug development professionals in this ongoing endeavor. The continued investigation into the structure-activity relationships of these compounds will be crucial for overcoming the challenge of anthelmintic resistance.

References

- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ivermectin - Wikipedia [en.wikipedia.org]

- 3. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 6. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose selection of selamectin for efficacy against adult fleas (Ctenocephalides felis felis) on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]

- 19. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aimspress.com [aimspress.com]

- 21. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of 2,3-Dehydro-3,4-dihydro ivermectin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a Nobel prize-winning antiparasitic agent, has garnered significant attention for its broad-spectrum activity. This technical guide focuses on a specific analog, 2,3-Dehydro-3,4-dihydro ivermectin, and its mechanism of action, particularly its promising leishmanicidal properties. This document provides a comprehensive overview of its known biological effects, quantitative efficacy data, detailed experimental protocols, and a visualization of its potential signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Ivermectin, a semi-synthetic derivative of the avermectin family of 16-membered macrocyclic lactones, is a cornerstone in the treatment of various parasitic infections in both veterinary and human medicine.[1] Its primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels (GluCls), leading to hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.[2] While highly effective against a range of nematodes and arthropods, research into ivermectin's derivatives has unveiled novel therapeutic possibilities, including activity against protozoan parasites such as Leishmania.

This guide specifically examines this compound, an analog of ivermectin. Recent studies have highlighted its significant in vitro activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Understanding the precise mechanism by which this derivative exerts its leishmanicidal effect is crucial for its potential development as a new anti-leishmanial drug.

Quantitative Data on Biological Activity

The primary quantitative data available for this compound pertains to its leishmanicidal and cytotoxic activity. The following table summarizes the 50% inhibitory concentration (IC50) values against Leishmania amazonensis promastigotes and amastigotes, as well as its cytotoxic effect on murine macrophages.

| Compound | Target Organism/Cell Line | IC50 (µM) | Reference |

| This compound | Leishmania amazonensis promastigotes | 13.8 | [3] |

| This compound | Leishmania amazonensis amastigotes | 3.6 | [3] |

| This compound | Murine Macrophages | 65.5 | [3] |

Mechanism of Action

The precise mechanism of action of this compound against Leishmania is not yet fully elucidated. However, based on the known mechanisms of ivermectin and its derivatives against other parasites and the available research on their effects on Leishmania, several potential pathways can be proposed.

Primary Antiparasitic Mechanism of Ivermectin

Ivermectin's well-established mechanism of action in invertebrates is the allosteric modulation of glutamate-gated chloride channels (GluCls). This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis of the parasite's pharyngeal and somatic muscles.[2] While Leishmania does not possess the same GluCls as nematodes and arthropods, the broad-spectrum activity of ivermectin and its derivatives suggests alternative or additional targets in these protozoan parasites.

Potential Mechanisms in Leishmania

Recent studies on ivermectin's effect on Leishmania suggest a multi-faceted mechanism that may involve:

-

Mitochondrial Targeting: Preliminary studies have indicated that ivermectin may target the parasite's mitochondria, leading to dysfunction and subsequent cell death.[4]

-

Modulation of Host Immune Response: Ivermectin has been shown to modulate the host's immune response, promoting a Th1-type immune response which is crucial for controlling Leishmania infection. This includes the enhanced production of IFN-γ and IL-12, and reduced levels of IL-4 and IL-10.[2][5]

-

Inhibition of P-type ATPases: While ivermectin can inhibit mammalian P-type ATPases at higher concentrations, some derivatives have shown leishmanicidal activity with reduced effects on host ATPases, suggesting that parasite-specific ATPases could be a target.[6][7] Leishmania possesses a variety of P-type ATPases that are essential for maintaining ion homeostasis and are considered potential drug targets.[6][8]

The structural modifications in this compound may alter its target affinity and specificity compared to the parent compound, potentially enhancing its activity against Leishmania while minimizing off-target effects in the host.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action, based on established protocols for leishmanicidal drug screening.

Synthesis of this compound

The synthesis of this compound and other ivermectin derivatives can be achieved through targeted genetic engineering of the avermectin polyketide synthase (PKS) in Streptomyces avermitilis or through chemical synthesis. One common method for preparing ivermectin involves the selective catalytic hydrogenation of avermectin B1a and/or B1b using a rhodium complex catalyst.[9][10] Specific modifications to produce the 2,3-dehydro-3,4-dihydro analog would involve specialized chemical synthesis steps, the precise details of which are often proprietary or described in specialized chemical literature. A general approach involves the use of Wilkinson's catalyst (RhCl(PPh3)3) for the selective hydrogenation of the 22,23-double bond of avermectin B1 to yield ivermectin.[11] Further modifications to introduce the 2,3-dehydro-3,4-dihydro structure would require additional specific chemical reactions.

In Vitro Leishmanicidal Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes and amastigotes.

Materials:

-

Leishmania amazonensis promastigotes

-

Murine peritoneal macrophages

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Schneider's Drosophila medium supplemented with 20% FBS

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference drug (e.g., Amphotericin B)

-

96-well microtiter plates

-

Incubator (26°C for promastigotes, 37°C with 5% CO2 for amastigotes)

-

Microplate reader

Protocol for Promastigote Assay:

-

Culture Leishmania amazonensis promastigotes in Schneider's Drosophila medium at 26°C until they reach the stationary phase.

-

Seed the promastigotes into 96-well plates at a density of 1 x 10^6 cells/well.

-

Add serial dilutions of the test compound and the reference drug to the wells. Include a solvent control.

-

Incubate the plates at 26°C for 72 hours.

-

Determine the viability of the promastigotes using a suitable method, such as the resazurin reduction assay or by direct counting using a hemocytometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol for Amastigote Assay:

-

Harvest peritoneal macrophages from BALB/c mice and seed them into 96-well plates at a density of 5 x 10^4 cells/well in RPMI-1640 medium.

-

Allow the macrophages to adhere for 24 hours at 37°C with 5% CO2.

-

Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

-

Wash the wells to remove extracellular parasites.

-

Add fresh medium containing serial dilutions of the test compound and reference drug.

-

Incubate the plates for another 72 hours at 37°C with 5% CO2.

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the IC50 value based on the reduction in the number of amastigotes compared to the control.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound against mammalian cells.

Protocol:

-

Seed murine peritoneal macrophages in 96-well plates at a density of 5 x 10^4 cells/well.

-

Add serial dilutions of the test compound.

-

Incubate for 72 hours at 37°C with 5% CO2.

-

Assess cell viability using a standard method such as the MTT assay or resazurin reduction assay.

-

Calculate the CC50 value.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action and experimental workflow.

Conclusion

This compound demonstrates significant in vitro activity against Leishmania amazonensis, with a favorable selectivity index. While its precise mechanism of action is still under investigation, current evidence suggests a multi-targeted approach that may involve disruption of mitochondrial function, inhibition of essential parasitic enzymes like P-type ATPases, and modulation of the host immune response. The detailed experimental protocols and conceptual diagrams provided in this guide offer a framework for future research aimed at fully elucidating the therapeutic potential of this promising ivermectin analog. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic profile, and to pinpoint its specific molecular targets within the Leishmania parasite. This will be crucial for the rational design and development of novel anti-leishmanial therapies.

References

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - ePrints Soton [eprints.soton.ac.uk]

- 5. The Impact of Ivermectin on Immune Response and Wound Healing in a Mouse Model Infected With Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P-type transport ATPases in Leishmania and Trypanosoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different Mutations in a P-type ATPase Transporter in Leishmania Parasites are Associated with Cross-resistance to Two Leading Drugs by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Construction of ivermectin producer by domain swaps of avermectin polyketide synthase in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5656748A - Process for the preparation of ivermectin - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic and Mechanistic Insights into 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and the putative mechanistic action of "2,3-Dehydro-3,4-dihydro ivermectin," an analog of the broad-spectrum antiparasitic agent, ivermectin. While specific experimental spectroscopic data from primary literature is not publicly available, this document compiles known chemical properties and presents generalized, yet detailed, experimental protocols for the synthesis and characterization of such ivermectin derivatives. Furthermore, a signaling pathway diagram illustrates the well-established mechanism of action of the parent compound, ivermectin, which is presumed to be shared by its analog. This guide is intended to serve as a valuable resource for researchers in drug discovery and development focused on avermectin-class compounds.

Introduction

Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, has revolutionized veterinary and human medicine with its potent anthelmintic activity. Its success has spurred research into the synthesis and evaluation of various analogs to explore structure-activity relationships and potentially develop new therapeutic agents. "this compound" is one such analog, characterized by a conjugated double bond system in the C-2 and C-3 positions of the macrocyclic ring. Understanding the spectroscopic properties and mechanism of action of this derivative is crucial for its potential development and application.

Physicochemical Properties

While detailed spectroscopic data from peer-reviewed publications are not readily accessible, the fundamental physicochemical properties of "this compound" have been reported by various chemical suppliers. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₈H₇₄O₁₄ | [1][2] |

| Molecular Weight | 875.09 g/mol | [1][2] |

| CAS Number | 1135339-49-9 | [1][2] |

| Appearance | Solid | [2] |

| Storage Conditions | -20°C for long-term storage | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of ivermectin analogs like "this compound." These protocols are based on established methods in organic and analytical chemistry for the avermectin class of compounds.

Synthesis of Ivermectin Analogs

The synthesis of ivermectin derivatives often involves the chemical modification of the parent ivermectin or its precursor, avermectin B1. The creation of a 2,3-dehydro derivative would typically involve an oxidation or elimination reaction to introduce the double bond.

Generalized Synthesis Workflow:

Caption: A generalized workflow for the synthesis and isolation of ivermectin analogs.

Materials:

-

Ivermectin or Avermectin B1 (starting material)

-

Appropriate oxidizing or dehydrating agent (e.g., manganese dioxide, or a two-step process involving sulfonation and elimination)

-

Anhydrous organic solvents (e.g., dichloromethane, chloroform, toluene)

-

Reagents for work-up (e.g., saturated sodium bicarbonate solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

-

HPLC-grade solvents for purification

Procedure:

-

Reaction Setup: The starting material (ivermectin) is dissolved in an appropriate anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The chosen oxidizing or dehydrating agent is added to the solution, often portion-wise or as a solution in the same solvent, while maintaining a specific temperature (e.g., 0°C or room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., water or a reducing agent). The organic layer is separated, washed with aqueous solutions to remove impurities, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel or by preparative HPLC to yield the pure "this compound".

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the molecular structure of the synthesized compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals and to establish connectivity within the molecule. The presence of signals in the olefinic region of the ¹H NMR spectrum, coupled with the disappearance of signals corresponding to the C-2 and C-3 protons of the starting material, would confirm the introduction of the double bond.

Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is used.

-

Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured. The accurate mass measurement allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information. For "this compound," the expected molecular ion would correspond to the calculated molecular weight of 875.09 g/mol .

Mechanism of Action: Signaling Pathway

As an analog of ivermectin, "this compound" is expected to exert its antiparasitic effects through a similar mechanism of action. Ivermectin's primary target in invertebrates is the glutamate-gated chloride ion channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of these organisms.

Signaling Pathway of Ivermectin Action:

Caption: The proposed mechanism of action for ivermectin and its analogs.

Description of the Signaling Pathway:

-

Binding: Ivermectin and its analogs bind with high affinity to a site on the glutamate-gated chloride channels (GluCls) that is distinct from the glutamate binding site.

-

Channel Activation: This binding potentiates the effect of glutamate and can also directly open the channel in the absence of glutamate. The opening of the channel is essentially irreversible.

-

Chloride Ion Influx: The open channel allows for an increased influx of chloride ions into the neuron or muscle cell.

-

Hyperpolarization: The influx of negatively charged chloride ions leads to hyperpolarization of the cell membrane, making it less excitable.

-

Paralysis: This sustained hyperpolarization inhibits neurotransmission, leading to the paralysis of the pharyngeal pump and somatic muscles of the parasite.

-

Death: The inability of the parasite to feed and move ultimately results in its death.

Conclusion

"this compound" represents an interesting synthetic derivative of ivermectin. While specific, publicly available spectroscopic data remains elusive, this guide provides a framework for its synthesis and characterization based on established methodologies for the avermectin class. The presumed mechanism of action, through the potentiation of glutamate-gated chloride channels, aligns with that of its parent compound. Further research, including the full spectroscopic characterization and biological evaluation of this analog, is warranted to fully understand its potential as a therapeutic agent. This document serves as a foundational resource for researchers embarking on such investigations.

References

Structural Elucidation of Ivermectin Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of ivermectin's degradation products. Ivermectin, a potent macrocyclic lactone anthelmintic agent, is susceptible to degradation under various environmental conditions, impacting its efficacy and safety. Understanding the structure of these degradation products is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of drug product quality. This document details the degradation pathways, outlines the experimental protocols for forced degradation studies, and presents the analytical techniques employed for the identification and characterization of the resulting degradants.

Ivermectin Degradation Pathways

Ivermectin is known to degrade through several pathways, primarily hydrolysis, oxidation, and photolysis.[1] Forced degradation studies, conducted under stressed conditions as recommended by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products that could form during the shelf life of the drug product.[2][3][4]

Key Degradation Pathways Include:

-

Acidic and Alkaline Hydrolysis: Ivermectin undergoes hydrolysis in both acidic and basic environments.[1][5] This process can lead to the cleavage of the glycosidic bonds, resulting in the formation of the monosaccharide and aglycone forms of ivermectin.[6] In alkaline conditions, accelerated degradation is observed due to increased hydrolysis and oxidation reactions.[5]

-

Oxidative Degradation: Oxidation is a significant degradation pathway for ivermectin. The use of oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of various oxidative degradation products.[1][2][3] One of the major oxidative degradants identified is the 3,4-epoxide of the ivermectin H₂B₁a component.[1][2]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of ivermectin.[1][7][8] This process can lead to complex structural changes and the formation of various photoproducts.[7] The photodegradation of ivermectin is influenced by the surrounding aqueous environment, with different degradation rates observed in various types of water.[7][8]

Quantitative Data on Ivermectin Degradation

The following table summarizes the quantitative data from forced degradation studies, highlighting the extent of degradation under different stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products Identified | Reference |

| Acidic Hydrolysis | 0.05 M HCl | 5 hours | Not specified | Monosaccharide B₁a (DP-1) | [6] |

| Alkaline Hydrolysis | 0.025 M NaOH | 1 hour | Not specified | - | [6] |

| Oxidative Degradation | 5% H₂O₂ | 21 hours | Not specified | 3,4-epoxide H₂B₁a, 8a-OOH B₁a (DP-3) | [1][2][6] |

| Oxidative Degradation | 15 mM K₂Cr₂O₇ | 15 hours | Not specified | - | [6] |

| Photolytic (Solid) | 1.10 W/m² light irradiation | 26.2 hours | Not specified | 8a-OOH B₁a (DP-3) | [6] |

| Photolytic (Solution) | 1.10 W/m² light irradiation | 8 hours | ~90% (after 5h) | Three degradation intermediates | [6][9] |

| Thermal (Solid) | 80 °C | 7 days | Not specified | - | [6] |

| Thermal (Solution) | 80 °C | 1 day | Not specified | - | [6] |

Experimental Protocols for Ivermectin Degradation Studies

The structural elucidation of ivermectin degradation products relies on a systematic experimental approach involving forced degradation, separation of degradants, and their subsequent characterization.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to generate the degradation products in significant amounts for identification and characterization.[4]

-

Acidic and Alkaline Hydrolysis: Ivermectin solution is treated with an acid (e.g., 0.05 M HCl) or a base (e.g., 0.025 M NaOH) and heated for a specific duration.[6]

-

Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 5% H₂O₂) or potassium dichromate (e.g., 15 mM K₂Cr₂O₇), at room temperature or elevated temperatures.[1][6]

-

Thermal Degradation: Solid ivermectin or a solution of ivermectin is exposed to high temperatures (e.g., 80°C) for an extended period.[6]

-

Photolytic Degradation: Solid ivermectin or a solution of ivermectin is exposed to a controlled light source (e.g., 1.10 W/m²) for a specified duration.[6]

Analytical Methodologies for Separation and Elucidation

A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of ivermectin degradation products.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary technique for separating ivermectin from its degradation products.[1][10][11][12]

-

Column: C18 columns, such as HALO C18 (100 mm × 4.6 mm, 2.7 µm) or Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-µm), are commonly used.[1][2][10][11]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile and/or methanol is typically employed.[1][11]

-

Detection: UV detection at around 245 nm or 254 nm is used for monitoring the analytes.[10][11][12]

-

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique is crucial for identifying the molecular weights and elemental compositions of the degradation products.[1][2][3] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are vital for structural elucidation by comparing them with the fragmentation of the parent ivermectin molecule.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the complete structural elucidation of isolated degradation products.[1][2][6] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the precise chemical structure and stereochemistry of the degradants.[6]

-

Semi-preparative HPLC: This technique is used to isolate sufficient quantities of the major degradation products for subsequent NMR analysis.[1][2]

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and a proposed degradation pathway for ivermectin.

Conclusion

The structural elucidation of ivermectin's degradation products is a critical aspect of pharmaceutical development and quality control. A thorough understanding of the degradation pathways and the structures of the resulting products ensures the development of stable formulations and the safety of the final drug product. The combination of forced degradation studies with advanced analytical techniques such as HPLC, LC-HRMS, and NMR spectroscopy provides a robust framework for the comprehensive characterization of these degradants. The information presented in this guide serves as a valuable resource for scientists and researchers involved in the analysis and formulation of ivermectin.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-MOL [x-mol.net]

- 4. Identification and characterization of major degradation products of Eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Aspects of decontamination of ivermectin and praziquantel from environmental waters using advanced oxidation technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identificati… [ouci.dntb.gov.ua]

In-Depth Technical Guide: 2,3-Dehydro-3,4-dihydro ivermectin (CAS Number: 113533-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dehydro-3,4-dihydro ivermectin, with the CAS number 1135339-49-9, is a derivative of the broad-spectrum antiparasitic agent, ivermectin. It is recognized as an impurity and a degradation product of ivermectin, and is also referred to as Ivermectin Impurity I or Δ2,3 H2B1a Ivermectin. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and analytical considerations based on available scientific literature.

Chemical and Physical Properties

This compound is a macrocyclic lactone with a complex chemical structure. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1135339-49-9 | Multiple Sources |

| Molecular Formula | C48H74O14 | [1] |

| Molecular Weight | 875.09 g/mol | [2] |

| Synonyms | Ivermectin Impurity I, Δ2,3 H2B1a Ivermectin, (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a | [3] |

| Physical Form | Solid | N/A |

| Solubility | Slightly soluble in chloroform and methanol | N/A |

Biological Activity

The primary reported biological activity of this compound is its leishmanicidal potential. Research has demonstrated its efficacy against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.

In Vitro Activity against Leishmania amazonensis

Studies have shown that this compound exhibits activity against both the promastigote and amastigote stages of L. amazonensis. The inhibitory concentrations (IC50) are detailed in the table below.

| Form of L. amazonensis | IC50 (µM) | Cytotoxicity to Macrophages (IC50 in µM) | Source |

| Promastigotes | 13.8 | 65.5 | [4] |

| Amastigotes | 3.6 | 65.5 | [4] |

Mechanism of Action (Hypothesized)

While the specific signaling pathways for this compound have not been elucidated, it is hypothesized to share a mechanism of action with its parent compound, ivermectin. Ivermectin primarily targets glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite. It is plausible that this analog interacts with similar channels in Leishmania, although further research is required to confirm this.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action.

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Due to access limitations, a generalized summary is provided below.

Synthesis

The synthesis of this compound is reported to be derived from commercially available ivermectin. The abstract of the key reference suggests a chemical modification of the parent compound to introduce the 2,3-dehydro-3,4-dihydro functionality. A generalized workflow for the synthesis and purification of ivermectin derivatives is depicted below.

References

"2,3-Dehydro-3,4-dihydro ivermectin" as a metabolite of ivermectin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of ivermectin. It addresses the identity of "2,3-dehydro-3,4-dihydro ivermectin," details the primary metabolic pathways of the parent drug, presents quantitative data on key metabolites, and outlines detailed experimental protocols for their analysis.

Clarifying the Identity of "this compound"

Scientific literature and commercial sources identify "this compound" as a synthetic analog and derivative of ivermectin, not as a product of its metabolism in biological systems.[1][2][3][4] This compound, also known by the chemical name (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, is available from chemical suppliers and has been investigated for its own biological activities.[3] Notably, it has demonstrated anthelmintic properties and activity against Leishmania amazonensis promastigotes and amastigotes.[1][2][4] However, it is not a recognized metabolite formed from ivermectin in vivo or in vitro.

The primary metabolic pathways of ivermectin involve enzymatic modifications at different sites on the molecule, leading to a range of hydroxylated and demethylated derivatives.

The Primary Metabolic Pathways of Ivermectin

Ivermectin is extensively metabolized, primarily in the liver, by the cytochrome P450 (CYP) enzyme system.[5] The predominant isoform responsible for its biotransformation is CYP3A4 , with minor contributions from CYP3A5.[5][6][7][8] The metabolism of ivermectin is crucial as it produces active metabolites that may contribute to its prolonged therapeutic and mosquitocidal effects.[6][9][10]

The two main biotransformation reactions are:

-

O-Demethylation: The removal of a methyl group, primarily at the 3″ position of the oleandrose sugar moiety.

-

Hydroxylation: The addition of a hydroxyl group, most notably at the 4a-methyl position.[5][11]

Incubation of ivermectin with human liver microsomes has led to the identification of up to 13 distinct metabolites (designated M1-M13).[6][8] The three most abundant and clinically relevant metabolites found in microsomes, hepatocytes, and human plasma are:

-

M1: 3″-O-demethyl ivermectin

-

M3: 4a-hydroxymethyl ivermectin

-

M6: 3″-O-demethyl, 4a-hydroxymethyl ivermectin (a dually modified metabolite)[6][8]

These findings indicate that demethylation and hydroxylation are the principal metabolic fates of ivermectin in humans.

Quantitative Data on Ivermectin Analogs and Metabolites

Quantitative analysis provides critical insights into the pharmacokinetics and biological activity of ivermectin and its derivatives. The following tables summarize key data from published studies.

Table 1: Biological Activity of this compound

| Compound | Target Organism | Assay | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|---|---|

| This compound | L. amazonensis promastigotes | Anthelmintic Activity | 13.8 | [1][2][4] |

| This compound | L. amazonensis amastigotes | Anthelmintic Activity | 3.6 | [1][2][4] |

| this compound | Macrophages | Cytotoxicity | 65.5 |[1][2] |

Table 2: Pharmacokinetic and Formation Data for Major Ivermectin Metabolites

| Metabolite | Parameter | Value | Matrix / System | Reference(s) |

|---|---|---|---|---|

| M1 (3″-O-demethyl ivermectin) | Relative Formation | ~3.2% of Parent Drug | Primary Human Hepatocytes | [12] |

| Half-life (t½) | 54.2 ± 4.7 h | Human Blood | [10] | |

| M3 (4a-hydroxymethyl ivermectin) | Relative Formation | ~1.7% of Parent Drug | Primary Human Hepatocytes | [12] |

| M4 (desmethyl, hydroxy-ivermectin) | Half-life (t½) | 57.5 ± 13.2 h | Human Blood | [10] |

| Ivermectin (Parent Drug) | Half-life (t½) | 38.9 ± 20.8 h | Human Blood |[10] |

Experimental Protocols for Metabolite Analysis

The identification and quantification of ivermectin metabolites rely on established in vitro and analytical chemistry techniques.

This protocol is designed to simulate the hepatic metabolism of ivermectin and identify the resulting metabolites.

-

Reagent Preparation:

-

Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH-generating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

-

Prepare a stock solution of ivermectin (e.g., 1.0 mM) in 80% acetonitrile.

-

Thaw pooled human liver microsomes on ice.

-

-

Incubation Procedure:

-

In separate microcentrifuge tubes, combine the phosphate buffer, ivermectin stock solution (to a final concentration of ~10 µM), and human liver microsomes (e.g., 0.5-1.0 mg/mL).[13][14]

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system solution.

-

Incubate for 60 minutes at 37°C with constant shaking.

-

Include negative controls: one without the NADPH-generating system and one with heat-inactivated microsomes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., ivermectin-D2 or doramectin).[14][15]

-

Vortex the tubes vigorously for 10 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis via LC-MS/MS.

-

This method provides sensitive and specific quantification of the parent drug and its metabolites.

-

Chromatographic Conditions:

-

Column: A C18 or C8 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50mm × 3.0mm, 2.7µm) is suitable.[14][16]

-

Mobile Phase A: 2-20 mM ammonium formate in water with 0.1-0.5% formic acid.[14][16]

-

Mobile Phase B: Acetonitrile or methanol with 0.1-0.5% formic acid.[14][16]

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 90-95%) to elute the analytes, hold for washing, and then return to initial conditions for equilibration.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ionization Source Parameters: Optimize ion spray voltage, source temperature (e.g., 300°C), and gas flows (nebulizer, curtain, collision gas) for maximum signal intensity.[14]

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for ivermectin and each target metabolite. For ivermectin, the ammonium adduct [M+NH₄]⁺ is often used as the precursor ion for quantification.[16]

-

Biological Activity and Significance of Metabolites

The metabolism of ivermectin is not merely a mechanism for clearance but also a source of biologically active compounds. It has been observed that the mosquito-lethal effects of ivermectin persist in human subjects even after the parent drug concentration falls below detectable limits.[6][7][9] This "post-ivermectin effect" is attributed to the presence of active metabolites that are eliminated more slowly than ivermectin itself.[10]

Studies have confirmed that key metabolites, including 3″-O-demethyl-ivermectin (M1) and hydroxy-ivermectin (M2), retain significant mosquitocidal activity.[10] Furthermore, metabolites M1 and M4 have been shown to possess considerably longer half-lives than the parent compound, thereby extending the duration of ivermectin's systemic effects.[10] This has important implications for mass drug administration programs aimed at vector control for diseases like malaria, as the formation of these persistent, active metabolites enhances the overall efficacy and duration of the intervention.

Conclusion

While "this compound" is a synthetic analog of ivermectin, it is not a product of its natural metabolism. The true metabolic profile of ivermectin is characterized by extensive biotransformation via CYP3A4-mediated O-demethylation and hydroxylation. The resulting metabolites, particularly 3″-O-demethyl ivermectin (M1) and 4a-hydroxymethyl ivermectin (M3), are abundant and clinically significant. These metabolites contribute to the drug's overall activity and are responsible for the sustained mosquitocidal effects observed long after administration. A thorough understanding of these metabolic pathways and the application of robust analytical protocols are essential for the continued development and optimization of ivermectin-based therapies in both human and veterinary medicine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. anexib.com [anexib.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 9. mesamalaria.org [mesamalaria.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy of ivermectin and its metabolites against Plasmodium falciparum liver stages in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of the metabolites of ivermectin in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of ivermectin metabolites and their activity against Anopheles stephensi mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Analysis of 2,3-Dehydro-3,4-dihydro ivermectin

Introduction

Ivermectin is a widely used broad-spectrum antiparasitic agent in both human and veterinary medicine. "2,3-Dehydro-3,4-dihydro ivermectin" is a known analog and potential impurity of ivermectin.[1][2][3][4] Rigorous analytical monitoring of ivermectin and its related substances is crucial to ensure the quality, safety, and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of ivermectin and its impurities.[5][6][7]

This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of "this compound" in bulk drug substances or pharmaceutical formulations. The described method is adapted from established and validated methods for ivermectin-related substances, ensuring a high probability of successful implementation.[5][6][7][8][9]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented below.

| Property | Value |

| Molecular Formula | C48H74O14[1] |

| Molecular Weight | 875.1 g/mol [1] |

| Solubility | Slightly soluble in Chloroform and Methanol[1] |

Experimental Protocol

This protocol provides a detailed procedure for the analysis of "this compound" using RP-HPLC with UV detection.

Materials and Reagents

-

Reference standard of this compound

-

Ivermectin reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Isopropanol (HPLC grade)[5]

-

Sample diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point.

Instrumentation

A standard HPLC system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These are based on robust methods for ivermectin and its related compounds and may be optimized for specific laboratory conditions and instrumentation.[5][6][7]

| Parameter | Recommended Condition | Alternative Condition 1 | Alternative Condition 2 |

| Column | Ascentis Express C18, 100 mm x 4.6 mm, 2.7 µm[5] | Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm[6][9] | HALO C18, 100 mm x 4.6 mm, 2.7 µm[7] |

| Mobile Phase A | Water[6][9] | Water : Acetonitrile (50:50, v/v)[5] | Water |

| Mobile Phase B | Acetonitrile : Methanol (85:15, v/v)[6][9] | Isopropanol : Acetonitrile (15:85, v/v)[5] | Acetonitrile |

| Gradient Program | A time-based linear gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is recommended to ensure separation of ivermectin from its impurities. A typical gradient might run over 25-30 minutes.[5][7] | ||

| Flow Rate | 1.5 mL/min[6][9] | 1.0 mL/min[10] | |

| Column Temperature | 30 °C[6][9] | 45 °C[5] | 40 °C[7] |

| Detection | UV at 245 nm[6][9] | UV at 252 nm[5] | UV at 254 nm[7] |

| Injection Volume | 10 µL |

Sample Preparation

-

Standard Solution: Accurately weigh a suitable amount of "this compound" reference standard and dissolve it in the sample diluent to prepare a stock solution. Further dilute the stock solution to achieve a working concentration appropriate for the expected impurity levels (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh a sample containing ivermectin and dissolve it in the sample diluent to a known concentration (e.g., 1 mg/mL of ivermectin).

-

Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Data Analysis

The identification of "this compound" is based on the comparison of its retention time with that of the reference standard. Quantification can be performed using an external standard method, where the peak area of the analyte in the sample is compared to the peak area of the reference standard. The percentage of the impurity can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Method Validation

For use in a regulated environment, the analytical method should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[5] Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Caption: Logical relationship between Ivermectin and its analog.

Caption: Experimental workflow for HPLC analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]